molecular formula C24H25N3O4 B10990811 4,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide

4,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide

Cat. No.: B10990811
M. Wt: 419.5 g/mol
InChI Key: GDXAWDKMMBYYRK-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Functionalization: Introduction of methoxy groups at the 4 and 7 positions of the indole ring.

    Carbazole Formation: Synthesis of the tetrahydrocarbazole moiety.

    Coupling Reaction: Formation of the carboxamide linkage between the indole and carbazole units.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or carbazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce fully reduced carbazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1H-indole-2-carboxamide: Lacks the carbazole moiety.

    N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide: Lacks the methoxy groups on the indole ring.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

4,7-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C24H25N3O4/c1-29-13-7-8-17-15(11-13)14-5-4-6-18(22(14)25-17)27-24(28)19-12-16-20(30-2)9-10-21(31-3)23(16)26-19/h7-12,18,25-26H,4-6H2,1-3H3,(H,27,28)

InChI Key

GDXAWDKMMBYYRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC5=C(C=CC(=C5N4)OC)OC

Origin of Product

United States

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